[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-Acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-Acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide
Pancuronium Bromide is the bromide salt form of pancuronium, a synthetic, long-acting ammonio steroid muscle relaxant with curarimimetic, some antimuscarinic and sympathomimetic effects. Pancuronium bromide competitively binds to the nicotinic receptor at the neuromuscular junction, thereby preventing acetylcholine binding and resulting in skeletal muscle relaxation and paralysis.
Pancuronium bromide is a bromide salt consisting of two bromide ions and one pancuronium dication. It has a role as a muscle relaxant, a cholinergic antagonist and a nicotinic antagonist. It contains a pancuronium.
A bis-quaternary steroid that is a competitive nicotinic antagonist. As a neuromuscular blocking agent it is more potent than CURARE but has less effect on the circulatory system and on histamine release.
Pancuronium bromide is a bromide salt consisting of two bromide ions and one pancuronium dication. It has a role as a muscle relaxant, a cholinergic antagonist and a nicotinic antagonist. It contains a pancuronium.
A bis-quaternary steroid that is a competitive nicotinic antagonist. As a neuromuscular blocking agent it is more potent than CURARE but has less effect on the circulatory system and on histamine release.
Brand Name:
Vulcanchem
CAS No.:
15500-66-0
VCID:
VC0000476
InChI:
InChI=1S/C35H60N2O4.2BrH/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36;;/h26-33H,7-23H2,1-6H3;2*1H/q+2;;/p-2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-;;/m0../s1
SMILES:
CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-].[Br-]
Molecular Formula:
C35H60Br2N2O4
Molecular Weight:
732.7 g/mol
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-Acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide
CAS No.: 15500-66-0
APIs
VCID: VC0000476
Molecular Formula: C35H60Br2N2O4
Molecular Weight: 732.7 g/mol
Purity: > 98%
CAS No. | 15500-66-0 |
---|---|
Product Name | [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-Acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide |
Molecular Formula | C35H60Br2N2O4 |
Molecular Weight | 732.7 g/mol |
IUPAC Name | [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide |
Standard InChI | InChI=1S/C35H60N2O4.2BrH/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36;;/h26-33H,7-23H2,1-6H3;2*1H/q+2;;/p-2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-;;/m0../s1 |
Standard InChIKey | NPIJXCQZLFKBMV-YTGGZNJNSA-L |
Isomeric SMILES | CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-].[Br-] |
SMILES | CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-].[Br-] |
Canonical SMILES | CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-].[Br-] |
Appearance | Solid powder |
Colorform | Crystals WHITE POWDER |
Melting Point | 215.0 °C 215 °C |
Description | Pancuronium Bromide is the bromide salt form of pancuronium, a synthetic, long-acting ammonio steroid muscle relaxant with curarimimetic, some antimuscarinic and sympathomimetic effects. Pancuronium bromide competitively binds to the nicotinic receptor at the neuromuscular junction, thereby preventing acetylcholine binding and resulting in skeletal muscle relaxation and paralysis. Pancuronium bromide is a bromide salt consisting of two bromide ions and one pancuronium dication. It has a role as a muscle relaxant, a cholinergic antagonist and a nicotinic antagonist. It contains a pancuronium. A bis-quaternary steroid that is a competitive nicotinic antagonist. As a neuromuscular blocking agent it is more potent than CURARE but has less effect on the circulatory system and on histamine release. |
Purity | > 98% |
Shelf Life | SENSITIVE TO HEAT ... The manufacturer indicates that the drug is stable for 6 mos at room temperature. |
Solubility | 1 g sol in 30 parts chloroform, 1 part water (20 °C) SOL IN ALCOHOL Very soluble in water. |
Synonyms | Bromide, Pancuronium Pancuronium Pancuronium Bromide Pancuronium Curamed Pancuronium Organon Pavulon |
Reference | 1: Zayed SI. Flow injection potentiometric determination of pancuronium bromide in pharmaceutical preparation and urine samples using modified carbon paste electrodes. Chem Pharm Bull (Tokyo). 2011;59(2):254-9. PubMed PMID: 21297308. 2: Stankov-Jovanovic VP, Nikolic-Mandic SD, Mandic LjM, Mitic VD. A modification of the kinetic determination of pancuronium bromide based on its inhibitory effect on cholinesterase. J Clin Lab Anal. 2007;21(2):124-31. PubMed PMID: 17385680. 3: Stankov-Jovanović VP, Nikolić-Mandić SD, Mandić LM, Mitić VD. Cholinesterase inhibition based determination of pancuronium bromide in biological samples. Anal Bioanal Chem. 2006 Aug;385(8):1462-9. Epub 2006 Jun 28. PubMed PMID: 16804673. 4: Andresen BD, Alcaraz A, Grant PM. The application of pancuronium bromide (Pavulon) forensic analyses to tissue samples from an /Angel of Death/ investigation. J Forensic Sci. 2005 Jan;50(1):215-9. PubMed PMID: 15831022. 5: Andresen BD, Alcaraz A, Grant PM. Pancuronium bromide (Pavulon) isolation and identification in aged autopsy tissues and fluids. J Forensic Sci. 2005 Jan;50(1):196-203. PubMed PMID: 15831019. 6: Oransky I. Who--and how--to kill are focus of US death penalty cases. Questions about prisoners/' mental competence and use of pancuronium bromide ignite recent controversy. Lancet. 2003 Oct 18;362(9392):1287. PubMed PMID: 14577434. 7: Delogu G, Moretti S, Marcellini S, Antonucci A, Tellan G, Marandola M, Signore M, Famularo G. Pancuronium bromide, a non-depolarizing muscle relaxant which promotes apoptosis of blood lymphocytes in vitro. Acta Anaesthesiol Scand. 2003 Oct;47(9):1138-44. PubMed PMID: 12969109. 8: Sullivan TC, Hellyer PW, Lee DD, Davidson MG. Respiratory function and extraocular muscle paralysis following administration of pancuronium bromide in dogs. Vet Ophthalmol. 1998;1(2-3):125-128. PubMed PMID: 11397221. 9: Koishi K, Ooe Y, Hirata A, Kimura H, Izawa M. [Respiratory muscle weakness after prolonged use of hydrocortisone and pancuronium bromide]. Masui. 2000 Jan;49(1):72-4. Japanese. PubMed PMID: 10689850. 10: Cheung PY, Tyebkhan JM, Peliowski A, Ainsworth W, Robertson CM. Prolonged use of pancuronium bromide and sensorineural hearing loss in childhood survivors of congenital diaphragmatic hernia. J Pediatr. 1999 Aug;135(2 Pt 1):233-9. PubMed PMID: 10431119. |
PubChem Compound | 27350 |
Last Modified | Dec 23 2021 |
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